molecular formula C20H13N4Na3O10S3 B15344922 1,5-Naphthalenedisulfonic acid, 3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, trisodium salt CAS No. 62609-95-4

1,5-Naphthalenedisulfonic acid, 3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, trisodium salt

Cat. No.: B15344922
CAS No.: 62609-95-4
M. Wt: 634.5 g/mol
InChI Key: ONPVJTNZMBIEFF-UHFFFAOYSA-K
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Description

1,5-Naphthalenedisulfonic acid, 3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, trisodium salt is a complex organic compound. It is known for its vibrant color properties and is often used in dye and pigment industries. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthalenedisulfonic acid, 3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, trisodium salt typically involves the following steps:

    Diazotization: This step involves the conversion of an aromatic amine into a diazonium salt using nitrous acid.

    Coupling Reaction: The diazonium salt is then reacted with 1,5-Naphthalenedisulfonic acid to form the azo compound.

    Sulfonation: The resulting azo compound is further sulfonated to introduce sulfonic acid groups, enhancing its solubility in water.

    Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems allows for precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenedisulfonic acid, 3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, trisodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products

    Oxidation: Products include sulfonated naphthoquinones.

    Reduction: Products include aromatic amines and other reduced azo compounds.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

1,5-Naphthalenedisulfonic acid, 3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, trisodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The sulfonic acid groups enhance its solubility, allowing it to interact with different molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their function and structure.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Naphthalenedisulfonic acid, 3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, disodium salt
  • 2,5-Dichloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-benzenesulfonic acid, trisodium salt

Uniqueness

1,5-Naphthalenedisulfonic acid, 3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, trisodium salt is unique due to its specific structure, which provides distinct color properties and solubility characteristics. Its trisodium salt form enhances its stability and makes it suitable for various industrial applications.

Properties

CAS No.

62609-95-4

Molecular Formula

C20H13N4Na3O10S3

Molecular Weight

634.5 g/mol

IUPAC Name

trisodium;3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C20H16N4O10S3.3Na/c1-11-19(20(25)24(23-11)13-5-7-14(8-6-13)35(26,27)28)22-21-12-9-16-15(18(10-12)37(32,33)34)3-2-4-17(16)36(29,30)31;;;/h2-10,19H,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3

InChI Key

ONPVJTNZMBIEFF-UHFFFAOYSA-K

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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